molecular formula C26H20ClNO4 B14091901 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091901
M. Wt: 445.9 g/mol
InChI Key: BWFKPPYLXQONTJ-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyphenyl group, and a dimethyl chromeno-pyrrole core

Preparation Methods

The synthesis of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the chlorobenzyl group may enhance binding affinity through hydrophobic interactions. The chromeno-pyrrole core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and compounds with similar functional groups. Some examples are:

    2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole: Lacks the dihydro functionality but shares the core structure.

    1-(3-Hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole-3,9-dione: Similar structure but without the chlorobenzyl group.

    2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with different substituents on the chromeno core.

Properties

Molecular Formula

C26H20ClNO4

Molecular Weight

445.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20ClNO4/c1-14-10-15(2)24-19(11-14)23(30)21-22(16-7-5-8-18(29)12-16)28(26(31)25(21)32-24)13-17-6-3-4-9-20(17)27/h3-12,22,29H,13H2,1-2H3

InChI Key

BWFKPPYLXQONTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CC=CC=C5Cl)C

Origin of Product

United States

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